REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1N.Cl.N([O-])=O.[Na+].[S:18](=[O:20])=[O:19].[NH3:21]>O.C(O)(=O)C>[CH3:1][O:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:18]([NH2:21])(=[O:20])=[O:19] |f:2.3|
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Name
|
|
Quantity
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91.5 g
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Type
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reactant
|
Smiles
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COCCSC1=C(C=CC=C1)N
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Name
|
|
Quantity
|
175 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
39.3 g
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
cupric chloride dihydrate
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Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
77.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° for 1/2 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The resulting solution was stirred at 0° for one hour
|
Duration
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1 h
|
Type
|
WAIT
|
Details
|
After four hours
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Duration
|
4 h
|
Type
|
EXTRACTION
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Details
|
the resulting oil was extracted into 1-chlorobutane (4×500 ml)
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Type
|
WASH
|
Details
|
The organic extracts were washed with water (5×500 ml) and saturated sodium bicarbonate (until neutral)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The sulfonyl chloride solution was cooled to 0° under nitrogen
|
Type
|
WAIT
|
Details
|
After 1 hour at 0°
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 21/2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the resulting solid washed with 1-chlorobutane and water
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCSC1=C(C=CC=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |